1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity
The compound 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic molecule that has attracted significant attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates various pharmacophoric elements. Its molecular formula is C16H22N4O3S with a molecular weight of approximately 350.44 g/mol. The presence of the oxadiazole and thiadiazole rings contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₄O₃S |
Molecular Weight | 350.44 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)C1=NOC(=N1)C(C2=CN=CC=C2)NC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may bind to various receptors affecting signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to the one . For instance:
- Cell Line Studies : A study evaluated derivatives of oxadiazole for anticancer properties using several cancer cell lines (e.g., HEPG2 for liver cancer and MCF7 for breast cancer). Compounds exhibited IC50 values ranging from 0.67 to 4.18 µM against different cell lines .
Cell Line | Compound IC50 (µM) | Comparison Control IC50 (µM) |
---|---|---|
HEPG2 | 0.67 | Staurosporine: 4.18 |
MCF7 | 0.80 | Ethidium Bromide: 2.71 |
SW1116 | 0.87 |
Antimicrobial Activity
The compound's oxadiazole moiety suggests potential antimicrobial properties. Similar compounds have been reported to exhibit significant antibacterial and antifungal activities against various pathogens.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications on the oxadiazole and thiadiazole rings can significantly influence biological activity:
- Substituent Effects : The presence of isopropyl groups enhances lipophilicity and may improve membrane permeability, thereby increasing bioavailability.
- Ring Modifications : Altering substituents on the piperidine or thiadiazole rings has been shown to optimize potency against specific targets.
Case Studies
Several case studies have documented the efficacy of compounds with similar structures:
- Zhang et al. (2023) : Investigated a series of oxadiazoles for their anticancer properties using TRAP PCR assays. Compounds displayed promising results against multiple cancer cell lines .
- Research by MDPI : Focused on the synthesis and testing of oxadiazole derivatives for anticancer activity revealed that certain modifications could lead to enhanced potency against resistant cancer types .
Properties
IUPAC Name |
1-methyl-3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-13(2)18-19-17(26-20-18)12-22-10-8-14(9-11-22)23-16-7-5-4-6-15(16)21(3)27(23,24)25/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWKKWZFHPYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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